Bis-PEG2-NHS Ester
Overview
Description
Bis-PEG2-NHS Ester is a non-cleavable 2-unit PEG linker used for antibody-agent-conjugation (ADC) . It contains two NHS ester groups and the hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
The synthesis of Bis-PEG2-NHS Ester involves the reaction of NHS ester groups with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The reaction occurs at pH 7-9, forming stable amide bonds .Molecular Structure Analysis
The molecular formula of Bis-PEG2-NHS Ester is C16H20N2O10 . Its molecular weight is 400.34 .Chemical Reactions Analysis
Bis-PEG2-NHS Ester reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds . This reaction is used to label proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Bis-PEG2-NHS Ester is a solid substance with a molecular weight of 400.3 g/mol . Its molecular formula is C16H20N2O10 . It is soluble in water .Scientific Research Applications
Dendrimer and Linear Conjugate for Drug Delivery
- Polymeric Architecture in Drug Solubility and Cytotoxicity : A study compared dendrimer and linear bis(polyethylene glycol) (PEG) polymer architectures in conjugating paclitaxel, an anticancer drug. The research demonstrated that nanosized dendritic polymer conjugates could be used successfully as anticancer drug carriers, showing enhanced drug solubility and cytotoxicity (Khandare et al., 2006).
Polyethylene Glycol (PEG) Derivatives for Bone Imaging and Therapy
- Bisphosphonate Micrometer-Sized Particles : Bisphosphonates, known for their affinity to hydroxyapatite in bones, were utilized in a study that synthesized new PEG-BP monomer and particles. These particles showed potential for long-term bone-targeted imaging and therapy applications, with minimal cytotoxic effects observed in cell line tests (Gluz et al., 2013).
Ester Synthesis Catalysis in Organic Solvents
- Lipase Modification with Bis(PEG2) : A study demonstrated that lipoprotein lipase, modified with activated PEG2, was able to catalyze ester synthesis reactions efficiently in organic solvents like benzene. This modified lipase exhibited high activity, indicating its potential utility in different synthetic applications (Inada et al., 1984).
Dipeptide Synthesis Using BSA/NHS as Coupling Agents
- Mild Condition Dipeptide Synthesis : The coupling reaction between N-hydroxysuccinimide (NHS) esters and amines for dipeptide synthesis was shown to be feasible under mild conditions. This method, using BSA/NHS, offered advantages like easy elimination of byproducts and excessive reactants (Huang & Feng, 2016).
Polyethylene Glycol Derivatives for Protein Modification
- New PEG2 Derivatives for Divalent Protein Modification : A study created new PEG2 derivatives with an activated ester functional group, confirming their utility for the divalent modification of proteins, which could have applications in various biotechnological fields (Yamasaki et al., 1998).
Development of High-Performance Theranostic Nanoagents
- Bi@PPy-PEG Core-Shell Nanohybrids : A multifunctional theranostic nanoagent based on PEG-modified polypyrrole-coated bismuth nanohybrids was synthesized for cancer treatment. This nanohybrid demonstrated high physiological stability, compatibility, and effective photothermal ablation on cancer cells, making it a potential tool for cancer imaging and therapy (Yang et al., 2018).
Enhanced Cell Interactions in Bioactive Hydrogels
- Functionalization and Bioactivity of Hydrogels : Research showed that decreasing the density of PEG linkers on protein backbones during functionalization of bioactive hydrogels resulted in improved cell adhesion and spreading. This study highlighted the importance of PEG linker density in controlling bioactivity for regenerative medicine applications (Browning et al., 2013).
Versatile Precursors for Biocompatible Fullerenes
- Development of Water-Soluble C60-PEG Conjugates : A study presented a C60 Prato derivative with bis-(t)Bu ester, serving as a scaffold for the development of fullerene derivatives, including water-soluble C60-PEG conjugates. These compounds showed promise for various applications, including biocompatible materials (Aroua et al., 2014).
Qualification and Quantification of PEGylated Biopharmaceuticals
- PEGylation in Biopharmaceuticals : A study discussed the use of PEGylation, a process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins, to improve bioavailability and reduce immunogenicity in biopharmaceuticals. This paper provided insights into the methods and benefits of PEGylation in drug development (Crafts et al., 2016).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O10/c19-11-1-2-12(20)17(11)27-15(23)5-7-25-9-10-26-8-6-16(24)28-18-13(21)3-4-14(18)22/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORMJGWNAXHOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123502-57-8 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123502-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
400.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG2-NHS Ester | |
CAS RN |
65869-63-8 | |
Record name | 2,5-Pyrrolidinedione, 1,1′-[1,2-ethanediylbis[oxy(1-oxo-3,1-propanediyl)oxy]]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65869-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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